2-Bromo-1-fluoro-4-(methoxymethyl)benzene
CAS No.: 887268-22-6
Cat. No.: VC2332540
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887268-22-6 |
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Molecular Formula | C8H8BrFO |
Molecular Weight | 219.05 g/mol |
IUPAC Name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene |
Standard InChI | InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Standard InChI Key | QBVRUQXKXJMOGC-UHFFFAOYSA-N |
SMILES | COCC1=CC(=C(C=C1)F)Br |
Canonical SMILES | COCC1=CC(=C(C=C1)F)Br |
Introduction
Physical and Chemical Properties
2-Bromo-1-fluoro-4-(methoxymethyl)benzene has a molecular formula of C₈H₈BrFO and a molecular weight of 219.05 g/mol. This colorless to light-colored compound exhibits specific physical characteristics that influence its handling and applications in laboratory and industrial settings.
Physical Properties
The compound demonstrates the following physical properties:
The compound's relatively high boiling point is consistent with its molecular weight and the presence of both aromatic character and polar functional groups. Its density is greater than water, which is typical for halogenated aromatic compounds due to the high atomic weights of bromine and fluorine .
Structural Identifiers
For research and database purposes, the compound is characterized by several structural identifiers:
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
InChI | InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
InChI Key | QBVRUQXKXJMOGC-UHFFFAOYSA-N | |
Canonical SMILES | COCC1=CC(=C(C=C1)F)Br | |
DSSTOX Substance ID | DTXSID40377723 |
Synthesis Methods
The synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene can be accomplished through several routes, with the most common approaches involving sequential functionalization of simpler benzene derivatives.
Laboratory Scale Synthesis
At the laboratory scale, the compound is typically synthesized through the bromination of 1-fluoro-4-(methoxymethyl)benzene. This reaction employs bromine or another brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is generally conducted in an inert solvent like dichloromethane at low temperatures to minimize side reactions and ensure regioselectivity.
The synthetic route can be summarized as follows:
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Preparation of 1-fluoro-4-(methoxymethyl)benzene from appropriate precursors
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Regioselective bromination using Br₂ or NBS in an inert solvent
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Purification of the product through techniques such as distillation or recrystallization
The bromine atom is directed to the ortho position relative to the fluorine atom due to the directing effects of the substituents already present on the ring. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxymethyl group influence the regioselectivity of the bromination reaction.
Industrial Production Methods
For industrial scale production, similar synthetic approaches are employed but with modifications to accommodate larger quantities and optimize efficiency. Automated reactors with precise control of reaction parameters ensure consistent yields and high purity. Continuous flow processes may be utilized to improve throughput and reduce waste generation.
Industrial production generally emphasizes:
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Optimization of reagent quantities and reaction conditions
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Implementation of efficient heat transfer systems
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Recycling of solvents and unreacted starting materials
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Scaled-up purification techniques
These modifications make the production process more economically viable while maintaining product quality standards required for commercial applications.
Chemical Reactivity
Substitution Reactions
The bromine and fluorine atoms can participate in various substitution reactions. The carbon-bromine bond is relatively weak compared to the carbon-fluorine bond, making the bromine atom more reactive toward nucleophilic substitution. Common nucleophiles that can replace the bromine include amines, thiols, and alkoxides.
For example, treatment with sodium iodide in acetone can lead to halogen exchange reactions, replacing bromine with iodine. This reaction proceeds through an SN2-type mechanism and is facilitated by the good leaving group capability of the bromide ion.
Oxidation Reactions
The methoxymethyl group presents an opportunity for oxidation reactions. This functional group can be oxidized to form aldehydes or carboxylic acids depending on the reagents and conditions employed. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for such transformations.
The oxidation pathway typically involves:
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Initial oxidation to form the corresponding benzaldehyde derivative
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Further oxidation to yield the benzoic acid derivative if stronger oxidation conditions are employed
These transformations provide access to higher oxidation state derivatives that can serve as building blocks for more complex molecules.
Reduction Reactions
Reduction reactions can be performed to remove the halogen atoms or modify other functional groups. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed for dehalogenation reactions.
The reduction of the carbon-bromine bond generally occurs more readily than the reduction of the carbon-fluorine bond, allowing for selective transformations. The methoxymethyl group can also undergo reductive cleavage under specific conditions to reveal a hydroxymethyl group.
Applications in Research and Industry
2-Bromo-1-fluoro-4-(methoxymethyl)benzene finds applications across various scientific and industrial domains due to its versatile chemical reactivity and unique structural features.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate in the preparation of more complex molecules. The differential reactivity of the bromine and fluorine substituents allows for selective functionalization, making it particularly useful in multistep syntheses.
Some specific applications include:
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Cross-coupling reactions (Suzuki, Negishi, Stille) utilizing the carbon-bromine bond
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Generation of organolithium or Grignard reagents through metal-halogen exchange
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Preparation of fluorinated building blocks for pharmaceutical development
These synthetic applications leverage the compound's ability to undergo selective transformations at specific positions, providing access to structurally diverse products.
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-1-fluoro-4-(methoxymethyl)benzene serves as a building block for the synthesis of biologically active compounds. The fluorine atom, in particular, has gained importance in medicinal chemistry due to its ability to enhance metabolic stability, increase bioavailability, and modulate the physicochemical properties of drug candidates.
Structural Feature | Potential Biological Effect | Example Biological Activities |
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Bromine substituent | Enhanced lipophilicity, potential halogen bonding | Antimicrobial, anticancer activities |
Fluorine substituent | Increased metabolic stability, altered electronic properties | Improved binding to target proteins |
Methoxymethyl group | Hydrogen bond acceptor, potential for metabolic activation | Modulation of pharmacokinetic properties |
Comparison with Similar Compounds
Understanding the properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in relation to structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
Several structural analogs share key features with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, including:
Compound | Structural Differences | Key Property Differences |
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2-Bromo-4-fluoro-1-methoxybenzene | Different arrangement of substituents | Altered electronic distribution |
1-Bromo-4-fluorobenzene | Lacks methoxymethyl group | Simpler structure, different reactivity |
4-Bromo-1-fluoro-2-methylbenzene | Methyl instead of methoxymethyl group | Reduced polarity, different oxidation potential |
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of fluorine | Increased fluorine content, different electronic properties |
These structural variations lead to differences in reactivity patterns, physical properties, and potential applications.
Uniqueness of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene
What distinguishes 2-Bromo-1-fluoro-4-(methoxymethyl)benzene from its analogs is the specific combination of bromine and fluorine atoms alongside a methoxymethyl group. This unique arrangement creates distinctive electronic and steric environments that influence:
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Regioselectivity in further substitution reactions
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Differential reactivity of the halogen substituents
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Specific physical properties such as solubility and melting/boiling points
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Potential interactions with biological targets
This particular substitution pattern makes the compound valuable for certain synthetic applications where its specific reactivity profile is required.
This classification indicates that the compound may cause irritation upon contact with skin, eyes, or mucous membranes, warranting appropriate protective measures during handling .
Regulatory Considerations
While specific regulatory information for this compound is limited in the search results, halogenated organic compounds generally fall under various regulatory frameworks depending on the jurisdiction. These may include:
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Chemical inventory listings (e.g., TSCA, EINECS)
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Transportation regulations for hazardous materials
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Workplace safety regulations
Compliance with applicable regulations is essential for the legal and safe use of this compound in research and industrial settings.
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